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Compound of Interest

Compound Name:
5-(Bromomethyl)-2-

fluorobenzonitrile

Cat. No.: B033357 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 5-(Bromomethyl)-2-fluorobenzonitrile. Due to the limited availability of direct

experimental spectra for this specific molecule, this guide presents a detailed prediction of the

expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data. These predictions are based on the analysis of structurally similar compounds, primarily

5-bromo-2-fluorobenzonitrile and 2-fluoro-5-methylbenzonitrile, providing a reliable reference

for the identification and characterization of the title compound.

Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for 5-(Bromomethyl)-2-
fluorobenzonitrile. These values are estimated based on established principles of

spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

~7.7 - 7.8 dd J_HH ≈ 8.5, 2.0 1H H-4

~7.6 - 7.7 m - 1H H-6

~7.2 - 7.3 t J_HH ≈ 8.5 1H H-3

~4.5 s - 2H -CH₂Br

Note: Chemical shifts for aromatic protons are estimated based on analogs. The singlet for the

bromomethyl group is a key identifying feature.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm) Assignment

~160 (d, ¹J_CF ≈ 250 Hz) C-2

~135 - 140 C-5

~133 (d, ³J_CF ≈ 8 Hz) C-4

~130 (d, ⁴J_CF ≈ 4 Hz) C-6

~117 (d, ²J_CF ≈ 20 Hz) C-3

~115 C-1

~115 -CN

~30 - 35 -CH₂Br

Note: The carbon attached to fluorine will appear as a doublet with a large coupling constant.

Other aromatic carbons will also show smaller couplings to fluorine.

Table 3: Predicted Key IR Absorptions (ATR)
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Wavenumber (cm⁻¹) Intensity Assignment

~2230 Strong C≡N stretch

~1610, 1580, 1490 Medium-Strong C=C aromatic ring stretch

~1250 Strong C-F stretch

~1220 Medium C-Br stretch (in -CH₂Br)

~700 - 900 Strong C-H out-of-plane bend

Table 4: Predicted Mass Spectrometry Data (EI)
m/z Relative Intensity (%) Assignment

213/215 High
[M]⁺ (Molecular ion peak with

bromine isotopes)

134 High
[M - Br]⁺ (Loss of bromine

radical)

107 Medium
[M - Br - HCN]⁺ (Loss of Br

and HCN)

Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with

approximately equal intensity.

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Dissolve approximately 5-10 mg of 5-(Bromomethyl)-2-fluorobenzonitrile in 0.6-0.7 mL

of deuterated chloroform (CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b033357?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b033357?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

The spectrum is acquired on a 500 MHz spectrometer.

Typical parameters include a 30-degree pulse width, an acquisition time of 2-4 seconds,

and a relaxation delay of 1-2 seconds.

A sufficient number of scans (e.g., 16 or 32) are averaged to obtain a good signal-to-noise

ratio.

¹³C NMR Acquisition:

The spectrum is acquired on the same spectrometer operating at 125 MHz for carbon.

A proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each

carbon (unless coupled to fluorine).

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural

abundance of ¹³C.

Infrared (IR) Spectroscopy
Sample Preparation:

A small amount of the solid sample is placed directly onto the diamond crystal of an

Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:

The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

A background spectrum of the clean ATR crystal is first collected.

The sample spectrum is then recorded, typically by co-adding 16 or 32 scans at a

resolution of 4 cm⁻¹.
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The spectrum is displayed in terms of transmittance or absorbance versus wavenumber

(cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction:

The sample is introduced into the mass spectrometer via a direct insertion probe or after

separation by gas chromatography (GC-MS).

Ionization:

Electron Ionization (EI) is used, with a standard electron energy of 70 eV.

Mass Analysis:

The resulting ions are separated based on their mass-to-charge ratio (m/z) by a

quadrupole or time-of-flight (TOF) analyzer.

Detection:

An electron multiplier detects the ions, and the resulting signal is processed to generate a

mass spectrum.

Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of 5-
(Bromomethyl)-2-fluorobenzonitrile.
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Workflow for Spectroscopic Analysis of 5-(Bromomethyl)-2-fluorobenzonitrile
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Caption: Spectroscopic analysis workflow.

To cite this document: BenchChem. [Spectroscopic Characterization of 5-(Bromomethyl)-2-
fluorobenzonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b033357#spectroscopic-data-nmr-ir-ms-for-5-
bromomethyl-2-fluorobenzonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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